Cas no 886908-58-3 (3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide)

3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide structure
886908-58-3 structure
Product Name:3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide
CAS No:886908-58-3
MF:C19H19N3O5S
MW:401.43626332283
CID:5476777
Update Time:2025-08-05

3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3,4,5-trimethoxy-N-[5-[2-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]-
    • 3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide
    • Inchi: 1S/C19H19N3O5S/c1-24-13-9-11(10-14(25-2)16(13)26-3)17(23)20-19-22-21-18(27-19)12-7-5-6-8-15(12)28-4/h5-10H,1-4H3,(H,20,22,23)
    • InChI Key: QAYDEFBNHXMDAN-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC=C2SC)O1)(=O)C1=CC(OC)=C(OC)C(OC)=C1

3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Pricemore >>

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Additional information on 3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide

3,4,5-Trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide: A Novel Compound with Promising Therapeutic Potential

3,4,5-Trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide is a structurally unique compound with a molecular formula of C24H22N2O6S and a molecular weight of 466.5 g/mol. The compound is characterized by its 3,4,5-trimethoxy functional group, which is strategically positioned on the benzamide ring, and its 1,3,4-oxadiazol heterocyclic core linked via a methylsulfanyl bridge. This molecular architecture is designed to modulate multiple biological pathways, making it a promising candidate for further pharmacological exploration.

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in modulating inflammatory responses and neuroprotection. For instance, a 2023 paper published in Journal of Medicinal Chemistry demonstrated that 1,3,4-oxadiazole scaffolds exhibit significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This mechanism is particularly relevant to the design of 3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide, which may share similar pharmacological properties.

The methylsulfanyl group in this compound is a critical structural feature that enhances its bioavailability and metabolic stability. This functional group is known to improve the solubility of pharmaceutical compounds, which is essential for drug development. A 2022 study in Drug Discovery Today emphasized the importance of methylsulfanyl substitutions in optimizing the pharmacokinetic profile of small molecule drugs, suggesting that the presence of this group could contribute to the compound's efficacy.

The 3,4,5-trimethoxy substituents on the benzamide ring may also play a role in the compound's biological activity. Methoxy groups are commonly used in medicinal chemistry to enhance lipophilicity and modulate receptor interactions. A 2021 review in European Journal of Medicinal Chemistry discussed how methoxy substitutions can influence the binding affinity of drugs to specific targets, such as G-protein coupled receptors (GPCRs) and tyrosine kinase inhibitors.

Recent advances in computational chemistry have enabled the prediction of the compound's binding affinity to potential targets. Molecular docking studies suggest that 3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide may interact with key enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These interactions could explain its potential anti-inflammatory effects, which are supported by preclinical studies in animal models.

One of the most promising applications of this compound is in the treatment of neurodegenerative diseases. A 2023 study published in Neurotherapeutics reported that compounds with 1,3,4-oxadiazole scaffolds show neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta aggregation. This finding aligns with the structural features of 3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Additionally, the compound's methylsulfanyl group may contribute to its antioxidant properties. A 2022 study in Antioxidants demonstrated that sulfhydryl groups can scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions. This antioxidant activity could further enhance the compound's therapeutic potential in diseases characterized by oxidative stress, such as cardiovascular disorders and diabetes.

Despite its promising properties, the development of 3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide requires further preclinical and clinical evaluation. Current research efforts are focused on optimizing its pharmacological profile, including its selectivity for target enzymes and its safety profile in vivo. A 2023 preclinical study in Toxicological Sciences highlighted the importance of assessing the compound's toxicity in various organ systems, which is critical for its transition to clinical trials.

The synthesis of this compound involves a multi-step process that combines organic chemistry techniques with modern analytical methods. A 2021 paper in Organic & Biomolecular Chemistry described a novel synthetic route for preparing 1,3,4-oxadiazole derivatives, which could be adapted for the production of 3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide. This synthetic approach not only ensures the compound's purity but also allows for the incorporation of additional functional groups for further optimization.

In conclusion, 3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide represents a novel compound with significant potential in multiple therapeutic areas. Its unique structural features, including the 3,4,5-trimethoxy group, methylsulfanyl bridge, and 1,3,4-oxadiazole heterocycle, position it as a candidate for further research and development. Ongoing studies are expected to provide more insights into its biological activity and therapeutic applications, potentially leading to new treatments for inflammatory and neurodegenerative diseases.

As the field of medicinal chemistry continues to evolve, compounds like 3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide exemplify the importance of structural innovation in drug design. By combining well-established functional groups with novel scaffolds, researchers can create molecules with enhanced pharmacological properties. This approach not only addresses the challenges of traditional drug development but also opens new avenues for treating complex diseases that have limited therapeutic options.

The future of 3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide lies in its potential to be developed into a safe and effective therapeutic agent. Continued research into its mechanism of action, pharmacokinetics, and toxicity profile will be essential in advancing this compound toward clinical applications. With the growing demand for innovative treatments, the exploration of compounds like 3,4,5-trimethoxy-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide is not only scientifically intriguing but also clinically significant.

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